molecular formula C16H14N2O3S2 B4183132 METHYL 4-CYANO-3-METHYL-5-{[2-(PHENYLSULFANYL)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE

METHYL 4-CYANO-3-METHYL-5-{[2-(PHENYLSULFANYL)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE

Cat. No.: B4183132
M. Wt: 346.4 g/mol
InChI Key: GTYAPUYNMGFZIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-cyano-3-methyl-5-{[(phenylthio)acetyl]amino}-2-thiophenecarboxylate is an organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its complex structure, which includes a cyano group, a methyl group, a phenylthioacetyl group, and a carboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-CYANO-3-METHYL-5-{[2-(PHENYLSULFANYL)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with a sulfur source.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Acylation: The phenylthioacetyl group can be introduced through an acylation reaction using phenylthioacetic acid and a suitable acylating agent.

    Esterification: The carboxylate ester is formed through an esterification reaction using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyano-3-methyl-5-{[(phenylthio)acetyl]amino}-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 4-cyano-3-methyl-5-{[(phenylthio)acetyl]amino}-2-thiophenecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe to study biological pathways.

    Industry: It may be used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of METHYL 4-CYANO-3-METHYL-5-{[2-(PHENYLSULFANYL)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The cyano group and the phenylthioacetyl group are likely to play key roles in its binding to enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interacting with allosteric sites, thereby modulating the enzyme’s function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate: Similar structure but with an amino group instead of the phenylthioacetyl group.

    Methyl 4-cyano-3-methylthiophene-2-carboxylate: Lacks the phenylthioacetyl group.

    Methyl 4-cyano-3-methyl-5-{[(phenylthio)acetyl]amino}-2-furanecarboxylate: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

Methyl 4-cyano-3-methyl-5-{[(phenylthio)acetyl]amino}-2-thiophenecarboxylate is unique due to the presence of the phenylthioacetyl group, which imparts specific chemical properties and reactivity. This group can influence the compound’s binding affinity to enzymes and receptors, making it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

methyl 4-cyano-3-methyl-5-[(2-phenylsulfanylacetyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S2/c1-10-12(8-17)15(23-14(10)16(20)21-2)18-13(19)9-22-11-6-4-3-5-7-11/h3-7H,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYAPUYNMGFZIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)CSC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 4-CYANO-3-METHYL-5-{[2-(PHENYLSULFANYL)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 4-CYANO-3-METHYL-5-{[2-(PHENYLSULFANYL)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE
Reactant of Route 3
Reactant of Route 3
METHYL 4-CYANO-3-METHYL-5-{[2-(PHENYLSULFANYL)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE
Reactant of Route 4
Reactant of Route 4
METHYL 4-CYANO-3-METHYL-5-{[2-(PHENYLSULFANYL)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE
Reactant of Route 5
Reactant of Route 5
METHYL 4-CYANO-3-METHYL-5-{[2-(PHENYLSULFANYL)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE
Reactant of Route 6
Reactant of Route 6
METHYL 4-CYANO-3-METHYL-5-{[2-(PHENYLSULFANYL)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.